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Introduction
Enolase (EC 4.2.1.11), or phosphopyruvate hydratase, is a crucial metalloenzyme that

catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate
(PEP) in the glycolytic and gluconeogenic pathways.[1][2] This enzyme is ubiquitously

expressed in organisms that undergo glycolysis and plays a significant role in cellular

metabolism.[1][2] Beyond its glycolytic function, enolase has been identified as a

multifunctional protein implicated in various pathophysiological processes, including

autoimmune diseases, cancer progression, and infectious diseases, making it a target of

interest in drug development.[3][4]

The enzymatic activity of enolase can be assessed in two directions: the forward reaction

(conversion of 2-PG to PEP) and the reverse reaction (hydration of PEP to 2-PG). While

assays measuring the forward reaction are more common, the analysis of the reverse reaction

using PEP as a substrate is essential for a comprehensive understanding of enolase kinetics

and for screening inhibitors that may target the PEP-binding state of the enzyme.

These application notes provide detailed protocols for measuring enolase activity, with a

specific focus on the utilization of phosphoenolpyruvate as the substrate for the reverse

reaction.
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Principle of Enolase Activity Measurement
Enolase catalyzes the following reversible reaction:

2-phospho-D-glycerate (2-PG) ⇌ Phosphoenolpyruvate (PEP) + H₂O[5]

The activity can be determined by monitoring the consumption of the substrate or the formation

of the product.

Forward Reaction: Measures the conversion of 2-PG to PEP. This is commonly assayed by

directly monitoring the increase in absorbance at 240 nm due to the formation of PEP's enol-

phosphate bond or through a coupled enzyme system.[5][6]

Reverse Reaction: Measures the conversion of PEP to 2-PG. This can be monitored by

coupling the formation of 2-PG to subsequent enzymatic reactions that result in a

measurable change in absorbance or fluorescence.

Data Presentation: Quantitative Enolase Kinetics
The following tables summarize key kinetic parameters for enolase from different sources,

primarily focusing on the more extensively studied forward reaction. Data for the reverse

reaction is less common in the literature but is crucial for a complete kinetic profile.

Substrate
Enzyme
Source

Km (mM)
Vmax
(units/mg)

Conditions Reference

2-

Phosphoglyc

erate

Streptococcu

s iniae

(recombinant)

1.52
65.36 (mM

PEP/min)
Not specified [6]

2-

Phosphoglyc

erate

Chloroflexus

aurantiacus
0.16 147 25°C, pH 6.5

2-

Phosphoglyc

erate

Chloroflexus

aurantiacus
0.03 300 80°C, pH 6.5
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Table 1: Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the

forward reaction of enolase.

Substrate
Enzyme
Source

Km (mM)
Vmax
(units/mg)

Conditions Reference

Phosphoenol

pyruvate
Yeast ~0.4 Not specified pH 7.8, 25°C

Phosphoenol

pyruvate

Rabbit

Muscle
~0.07 Not specified pH 7.4, 25°C

Table 2: Michaelis-Menten constants (Km) for the reverse reaction of enolase. Note: Vmax

values for the reverse reaction are not readily available in the cited literature and will vary with

enzyme preparation and assay conditions.

Experimental Protocols
Protocol 1: Measuring the Forward Reaction of Enolase
(2-PG → PEP) - Coupled Enzyme Assay
This is a common method for determining enolase activity by coupling the production of PEP to

the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation

of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3]

Materials:

Enolase-containing sample (e.g., purified enzyme, cell lysate)

Reaction Buffer: 50 mM Imidazole-HCl, pH 7.2, 250 mM KCl, 10 mM MgSO₄

2-Phosphoglycerate (2-PG) solution (e.g., 50 mM stock)

Adenosine 5'-diphosphate (ADP) solution (e.g., 100 mM stock)

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (e.g., 10 mM stock)

Pyruvate Kinase (PK) (e.g., from rabbit muscle)
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Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle)

96-well UV-transparent microplate

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a Master Mix: For each reaction, prepare a master mix containing:

Reaction Buffer

ADP (final concentration 1 mM)

NADH (final concentration 0.2 mM)

PK (e.g., ~5 units/mL)

LDH (e.g., ~5 units/mL)

Add Sample: To each well of the microplate, add the enolase-containing sample (e.g., 1-20

µL of cell lysate or an appropriate amount of purified enzyme).

Add Master Mix: Add the master mix to each well to bring the volume to, for example, 180

µL.

Equilibrate: Incubate the plate at 25°C for 5-10 minutes to allow the temperature to

equilibrate and to record a baseline reading.

Initiate Reaction: Start the reaction by adding 2-PG solution to each well to achieve a final

desired concentration (e.g., 1 mM).

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm

at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

Data Analysis:

Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.
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Enolase activity (in U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) =

(ΔA₃₄₀/min * Total reaction volume) / (ε * path length * Sample volume) where ε (the molar

extinction coefficient for NADH at 340 nm) is 6220 M⁻¹cm⁻¹. One unit (U) is defined as the

amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Measuring the Reverse Reaction of Enolase
(PEP → 2-PG) - Proposed Coupled Enzyme Assay
This protocol is designed to measure the reverse activity of enolase by coupling the production

of 2-PG to the phosphoglycerate mutase (PGM) and phosphoglycerate dehydrogenase

(PGDH) reactions. The final step involves the reduction of NAD⁺ to NADH, which can be

monitored as an increase in absorbance at 340 nm.

Materials:

Enolase-containing sample

Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 1 mM DTT

Phosphoenolpyruvate (PEP) solution (e.g., 50 mM stock)

Adenosine 5'-triphosphate (ATP) solution (as a cofactor for PGM, if required by the specific

enzyme)

β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺) solution (e.g., 20 mM stock)

Phosphoglycerate Mutase (PGM)

3-Phosphoglycerate Dehydrogenase (3-PGDH)

96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare a Master Mix: For each reaction, prepare a master mix containing:
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Reaction Buffer

NAD⁺ (final concentration 1 mM)

ATP (if required for PGM, e.g., 0.1 mM)

PGM (e.g., ~5 units/mL)

3-PGDH (e.g., ~5 units/mL)

Add Sample: Add the enolase-containing sample to each well.

Add Master Mix: Add the master mix to each well to a final volume of, for example, 180 µL.

Equilibrate: Incubate the plate at 25°C for 5-10 minutes.

Initiate Reaction: Start the reaction by adding PEP solution to a final desired concentration

(e.g., 1 mM).

Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm at regular

intervals for 10-20 minutes.

Data Analysis:

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

Calculate enolase activity as described in Protocol 1.
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Caption: Coupled assay workflow for the forward enolase reaction.
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Caption: Proposed coupled assay for the reverse enolase reaction.

Concluding Remarks
The measurement of enolase activity using its substrate, phosphoenolpyruvate, provides

valuable insights into the enzyme's reverse catalytic function. While assays for the forward

reaction are more established, the protocols outlined here offer robust methods for a

comprehensive characterization of enolase kinetics. The provided data and methodologies

serve as a foundational resource for researchers engaged in metabolic studies and the

development of novel therapeutics targeting enolase. It is recommended to optimize the

concentrations of coupling enzymes and substrates for the specific enolase isoform and

sample type being investigated to ensure accurate and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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